![molecular formula C6H3ClN2O B1370745 2-Chlorooxazolo[4,5-b]pyridine CAS No. 325976-45-2](/img/structure/B1370745.png)
2-Chlorooxazolo[4,5-b]pyridine
Overview
Description
2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2O It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-b]pyridine-2-one or reduction to form the corresponding amine.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of various substituted oxazolo[4,5-b]pyridines.
Oxidation: Formation of oxazolo[4,5-b]pyridine-2-one.
Reduction: Formation of 2-aminooxazolo[4,5-b]pyridine.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 2-Chlorooxazolo[4,5-b]pyridine serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including substitution and cyclization, makes it valuable for creating diverse chemical entities .
Biology
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Candida albicans. A quantitative structure-activity relationship (QSAR) analysis indicated that structural modifications could enhance its efficacy .
- Anticancer Potential : The compound has been investigated for its potential to inhibit specific kinases involved in cancer pathways. Preliminary data suggest that it may act as an inhibitor for certain enzymes critical in tumor growth .
Medicine
- Pharmaceutical Intermediate : Ongoing research focuses on the use of this compound as a precursor in drug development. Its unique structure allows for the modification of biological activity, which is essential for creating new therapeutic agents .
Industry
- Material Science : The compound is utilized in the development of new materials, particularly in the synthesis of agrochemicals and other industrial chemicals due to its reactive properties .
Case Studies
- Antifungal Activity Against Candida albicans : A study involving a series of oxazole derivatives demonstrated that modifications to the this compound structure could significantly enhance antifungal activity. QSAR modeling provided insights into how structural changes impact efficacy .
- Kinase Inhibition Studies : Research on similar compounds has revealed their potential to inhibit kinases associated with cancer cell proliferation. Although specific IC50 values for this compound are not extensively documented, related compounds show promising inhibitory effects against various kinases .
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to potential therapeutic effects in cancer treatment. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-Chlorooxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Oxazolo[4,5-b]pyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Bromooxazolo[4,5-b]pyridine:
2-Methyloxazolo[4,5-b]pyridine: Contains a methyl group instead of chlorine, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various synthetic and research applications.
Biological Activity
2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused bicyclic structure that incorporates both oxazole and pyridine rings, which may contribute to its interaction with various biological targets. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 158.56 g/mol. The presence of the chlorine atom at the second position of the oxazole ring is thought to enhance its reactivity and binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and interaction with cellular receptors. Below are the key areas of biological activity associated with this compound:
Enzyme Inhibition
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which are critical in cancer signaling pathways. For example, thiazolo[5,4-b]pyridine derivatives have demonstrated potent inhibitory effects on c-KIT mutants resistant to imatinib, suggesting a potential role for this compound in targeting similar pathways .
- IC50 Values : While specific IC50 values for this compound are not extensively documented, related compounds exhibit IC50 values in the low micromolar range against various kinases .
Antimicrobial Activity
- Antibacterial Properties : Compounds with similar structures have shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with DNA replication .
- MIC Values : The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM, indicating strong antimicrobial potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Effects : The presence of halogen atoms (such as chlorine) significantly affects the compound's binding affinity and selectivity towards specific enzymes or receptors. For instance, modifications at different positions on the oxazole or pyridine rings can enhance or diminish activity .
- Morphological Variations : Variations in substituents on the pyridine ring have been shown to alter pharmacokinetic properties, influencing absorption and bioavailability .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- c-KIT Inhibition Study : A study on thiazolo[5,4-b]pyridine derivatives identified a compound that inhibited c-KIT with an IC50 value significantly lower than imatinib. This suggests that modifications similar to those seen in this compound could yield potent inhibitors for resistant cancer types .
- Antimicrobial Efficacy : Research on thiazolopyridine derivatives indicated promising results against common bacterial strains. The study highlighted that structural modifications led to enhanced antibacterial properties compared to traditional antibiotics .
Properties
IUPAC Name |
2-chloro-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXLYNLRJWXAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621765 | |
Record name | 2-Chloro[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325976-45-2 | |
Record name | 2-Chloro[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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